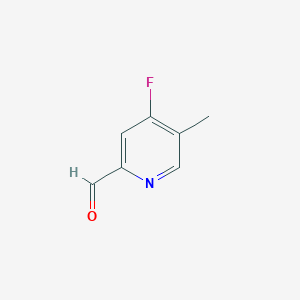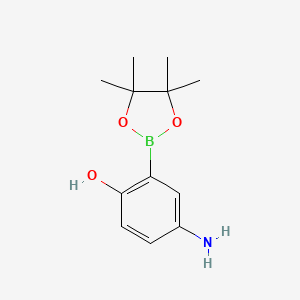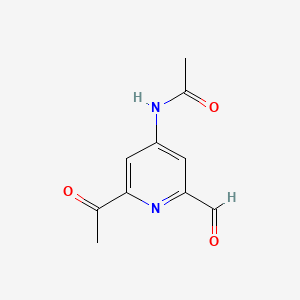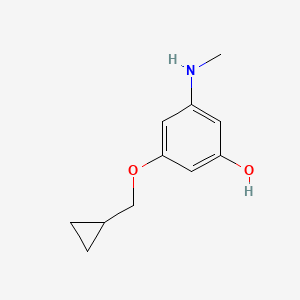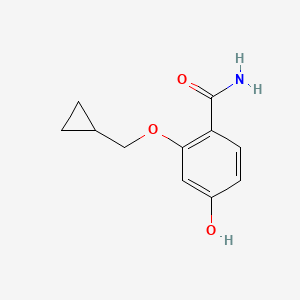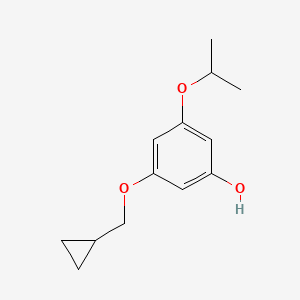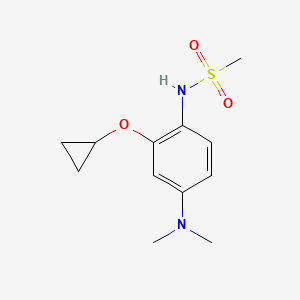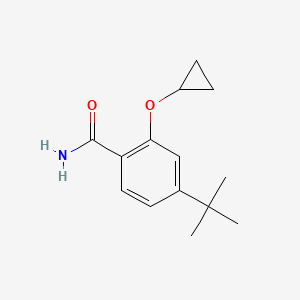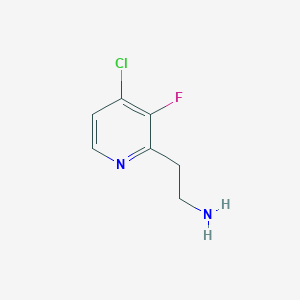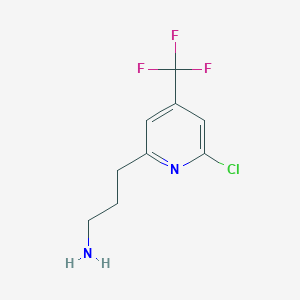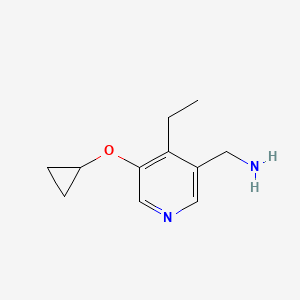
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C11H14FNO and a molecular weight of 195.236 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a dimethylamino group attached to an aniline ring. It is a derivative of aniline and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of 2-cyclopropoxy-5-fluoroaniline with dimethyl sulfate or dimethyl carbonate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.
Another method involves the direct methylation of 2-cyclopropoxy-5-fluoroaniline using formaldehyde and formic acid under acidic conditions. This reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to the desired product.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Catalysts such as palladium or platinum may be employed to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide or alkoxide ions replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyclopropoxy-5-fluoroaniline
- 2-Cyclopropoxy-5-fluoro-N,N-diethylamine
- 2-Cyclopropoxy-5-chloro-N,N-dimethylaniline
Uniqueness
2-Cyclopropoxy-5-fluoro-N,N-dimethylaniline is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the aniline ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C11H14FNO |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
2-cyclopropyloxy-5-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14FNO/c1-13(2)10-7-8(12)3-6-11(10)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3 |
InChI-Schlüssel |
GETLWYILGSCLNF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC(=C1)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


